molecular formula C14H18O2 B3383965 1-(3-Methylphenyl)cyclohexane-1-carboxylic acid CAS No. 51275-30-0

1-(3-Methylphenyl)cyclohexane-1-carboxylic acid

Cat. No. B3383965
CAS RN: 51275-30-0
M. Wt: 218.29 g/mol
InChI Key: QGEJIFXNNZFMKI-UHFFFAOYSA-N
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Description

“1-(3-Methylphenyl)cyclohexane-1-carboxylic acid” is a biochemical used for proteomics research . It has a molecular formula of C14H18O2 and a molecular weight of 218.29 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the optically active 3-cyclohexene-1-carboxylic acid was synthesized through a TiCl4-catalyzed diastereoselective Diels–Alder reaction utilizing lactic acid ester as a chiral auxiliary .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(3-Methylphenyl)cyclohexane-1-carboxylic acid” are not available in the search results, similar compounds have been studied. For example, 3-Methyl-1-cyclohexanecarboxylic acid was employed as a model naphthenic acid for quantitative determination of naphthenic acids in water by liquid chromatography-accurate mass time-of-flight mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Methylphenyl)cyclohexane-1-carboxylic acid” are not fully detailed in the search results. It is known to be a powder at room temperature .

Mechanism of Action

The mechanism of action for “1-(3-Methylphenyl)cyclohexane-1-carboxylic acid” is not specified in the search results. It is used in proteomics research , but the specific biochemical interactions are not detailed.

Safety and Hazards

The safety data sheet for a similar compound, 3-Methyl-1-cyclohexanecarboxylic acid, suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. Personal protective equipment and chemical impermeable gloves are recommended .

Future Directions

Future directions for “1-(3-Methylphenyl)cyclohexane-1-carboxylic acid” could involve its use in proteomics research . Additionally, the microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate, a related compound, has been studied, providing an efficient biocatalyst for the preparation of chiral 3-cyclohexene-1-carboxylic acid derivatives .

properties

IUPAC Name

1-(3-methylphenyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-11-6-5-7-12(10-11)14(13(15)16)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEJIFXNNZFMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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